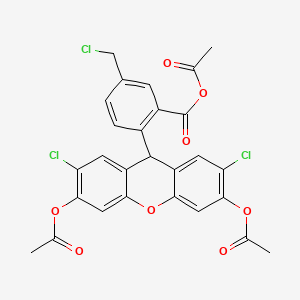
5-CM-H2Dcfda
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-CM-H2DCFDA is a member of the class of xanthenes that is the acetic anhydride of dihydrofluorescein diacetate carrying additional chloro substituents at positions 2 and 7 as well as a chloromethyl substituent meta to the anhydride function. It is a member of xanthenes, an acetate ester, an organochlorine compound and an acyclic carboxylic anhydride. It derives from a fluorescein.
科学的研究の応用
Oxidative Stress Detection
5-CM-H2DCFDA serves as a critical tool for assessing oxidative stress in cells. Upon entering the cell, the acetate groups are cleaved by esterases, leading to the formation of a non-fluorescent compound that becomes fluorescent when oxidized by ROS. This property allows researchers to quantify oxidative stress levels through fluorescence measurements, making it essential for studies involving cellular responses to oxidative damage.
Case Study: Feline Astrocyte Cell Line
A study demonstrated the efficacy of this compound in detecting oxidative stress in feline astrocytes. When exposed to hydrogen peroxide, an increase in fluorescence was observed, indicating elevated ROS levels. This assay was effective for screening oxidative environments and could be employed in pathogenesis investigations to identify specific ROS involved in cellular damage .
In Vitro Studies on Cellular Responses
The compound has been extensively used in vitro to explore cellular responses under oxidative stress conditions. Its application spans various cell types, including cancer cells and primary cell cultures.
Case Study: Medium-Throughput System
Research utilizing a medium-throughput system highlighted the use of this compound for assessing intracellular ROS levels in enterocytes (IPEC-J2 cells). The study indicated that fluorescence measurements could be influenced by factors such as probe leakage and cellular efflux mechanisms. The findings emphasized the importance of optimizing experimental protocols to enhance sensitivity and specificity when measuring ROS production .
Autophagy Regulation Studies
This compound has been linked to autophagy regulation through its role in detecting superoxide and hydrogen peroxide levels within cells. Autophagy is crucial for maintaining cellular homeostasis and is influenced by oxidative stress.
Case Study: Superoxide and Autophagy
In a study examining the relationship between superoxide generation and autophagy, this compound was employed to measure ROS levels. The results indicated that superoxide plays a significant role in regulating autophagic processes, thereby linking oxidative stress with cellular degradation pathways .
Toxicological Assessments
The compound is also instrumental in toxicological studies, where it helps evaluate the impact of various substances on cellular oxidative stress.
Case Study: Hepatic Cell Toxicity
A study investigating the effects of fungus-derived hydroxyl radicals on hepatic cells used this compound to detect ROS production following exposure to toxic agents. The findings revealed that increased ROS levels correlated with enhanced cell death, underscoring the relevance of oxidative stress in toxicological assessments .
Methodological Innovations
Recent methodological advancements have improved the application of this compound for detecting ROS during different phases of the cell cycle.
Case Study: Cell Cycle Analysis
A modified method was developed to simultaneously monitor ROS generation and cellular responses during the cell cycle using fixed samples stained with this compound. This approach allowed researchers to track changes in oxidative stress across different phases, providing insights into how ROS influences cell cycle dynamics .
Data Summary Table
特性
CAS番号 |
1219794-09-8 |
|---|---|
分子式 |
C27H19Cl3O8 |
分子量 |
577.8 g/mol |
IUPAC名 |
acetyl 5-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)16-5-4-15(11-28)6-17(16)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |
InChIキー |
MGBKFIKRHPXEGN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |
正規SMILES |
CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CM-H2DCFDA; CMH2DCFDA; CM H2DCFDA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















